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Compound of Interest

Compound Name: 2-Propenal, 2,3-diethoxy-

CAS No.: 14316-70-2

Cat. No.: B3240278

Get Quote

Advanced Heterocyclic Synthesis via 2,3-Diethoxy-2-propenal (CAS 14316-70-2): A Technical

Guide for Drug Development

Executive Overview
In the landscape of modern drug discovery and organic synthesis, the strategic selection of

dielectrophilic building blocks dictates the efficiency of heterocyclic library generation. 2-
Propenal, 2,3-diethoxy- (CAS Number: 14316-70-2) is a highly specialized, masked 1,3-

dicarbonyl equivalent utilized extensively in the synthesis of complex pyrimidines, pyrazoles,

and pyridines. Unlike unmasked malondialdehyde, which is notoriously unstable and prone to

spontaneous polymerization, the diethoxy substitution provides critical steric and electronic

stabilization while maintaining distinct, highly reactive electrophilic sites.

This guide provides an in-depth analysis of the chemical logic, upstream synthesis, and

validated downstream protocols for utilizing 2,3-diethoxy-2-propenal in advanced

pharmaceutical applications.
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To establish a baseline for reaction stoichiometry and analytical tracking, the core

physicochemical parameters of 2,3-diethoxy-2-propenal are summarized below,[1].

Parameter Value

Chemical Name 2-Propenal, 2,3-diethoxy-

CAS Registry Number 14316-70-2

Molecular Formula

C

H

O

Molecular Weight 144.17 g/mol

SMILES String CCOC=C(OCC)C=O

Structural Class
,

-Unsaturated Aldehyde / Enol Ether

Primary Precursor 1,2-Diethoxyethane / 1,2-Diethoxyethene[2]

Electrophilic Sites
C1 (Aldehyde), C3 (

-Enol Ether)

The Chemical Logic: Causality in Reactivity
The synthetic utility of 2,3-diethoxy-2-propenal lies in its differential reactivity. The molecule

presents two distinct electrophilic centers to incoming binucleophiles (such as amidines or

hydrazines):

The Aldehyde Carbon (C1): Acts as a "hard" electrophile. It is the site of initial, kinetically

favored nucleophilic attack, rapidly forming an imine or hydrazone intermediate.

The
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-Carbon (C3): Acts as a "soft" electrophile. Despite the electron-donating nature of the
ethoxy groups, the

-carbon is activated by the conjugated carbonyl system. Following the initial attack at C1, the
secondary nucleophilic nitrogen attacks C3.

The subsequent elimination of ethanol from the

-position drives the irreversible aromatization of the resulting heterocycle. Crucially, the

-ethoxy group remains incorporated in the final scaffold, providing a valuable pharmacophore
element (e.g., yielding 5-ethoxypyrimidines) that can modulate the lipophilicity and hydrogen-
bonding profile of an Active Pharmaceutical Ingredient (API).

2,3-Diethoxy-2-propenal
(CAS: 14316-70-2)

Amidine / Guanidine
(Binucleophile) Base, EtOH

Hydrazine Derivatives
(Binucleophile)

 Acid Cat., EtOH

Imine Intermediate Nucleophilic Attack

Hydrazone Intermediate Nucleophilic Attack

5-Ethoxypyrimidines
(Target API Scaffold)

 Cyclization & -EtOH

4-Ethoxypyrazoles
(Target API Scaffold)

 Cyclization & -EtOH

Click to download full resolution via product page

Divergent synthesis of heterocyclic API scaffolds from 2,3-diethoxy-2-propenal.

Upstream Synthesis: Vilsmeier-Haack Formylation
In industrial supply chains, 2,3-diethoxy-2-propenal is recognized as a downstream derivative

of 1,2-diethoxyethane[2]. The most robust method for its preparation involves the Vilsmeier-

Haack formylation of 1,2-diethoxyethene.
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1. Reagent Preparation
DMF + POCl3

2. Vilsmeier Complex
(Chloroiminium Ion)

 0°C, 30 min

3. Substrate Addition
1,2-Diethoxyethene

 Maintain <5°C

4. Electrophilic Attack
Iminium Intermediate

 Warming to RT

5. Hydrolysis & Neutralization
Target: CAS 14316-70-2

 Aq. NaOAc, pH 7

Click to download full resolution via product page

Step-by-step Vilsmeier-Haack formylation workflow for precursor activation.

Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-

validating systems. Each phase contains analytical checkpoints that confirm the mechanistic

success of the step before proceeding, minimizing downstream failures in drug development

workflows.

Protocol 1: Regioselective Synthesis of 5-Ethoxy-2-
substituted Pyrimidines
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Objective: Condensation of 2,3-diethoxy-2-propenal with an amidine hydrochloride to yield a

functionalized pyrimidine core.

Free-Base Generation: Suspend the amidine hydrochloride (1.0 eq) in anhydrous ethanol.

Add sodium ethoxide (NaOEt) (1.05 eq) dropwise at room temperature. Stir for 30 minutes.

Causality: Generating the free base is critical to render the amidine nucleophilic. However,

a strict near-stoichiometric ratio of NaOEt is used. Excess base would create a harsh

alkaline environment, leading to the rapid aldol-type self-condensation and degradation of

the highly sensitive

,

-unsaturated aldehyde.

Self-Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to

a fine white precipitate (NaCl). Filtration of an aliquot and pH testing of the filtrate should

indicate a mildly basic environment (pH ~8-9), confirming successful free-base generation

without excess alkalinity.

Electrophilic Addition: Cool the mixture to 0°C. Add 2,3-diethoxy-2-propenal (1.0 eq)

dropwise over 15 minutes.

Causality: The initial nucleophilic attack at the aldehyde to form the imine is highly

exothermic. Maintaining 0°C prevents the thermal polymerization of the propenal and

suppresses side reactions at the

-carbon before the imine is fully formed.

Cyclocondensation & Aromatization: Attach a reflux condenser and heat the mixture to 75°C

(reflux) for 4-6 hours.

Causality: Thermal energy is required to overcome the activation barrier for the

intramolecular 6-endo-trig cyclization. The elevated temperature also drives the elimination

of ethanol (aromatization), which is the thermodynamic sink of the reaction.

Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting propenal

on a silica gel plate. The propenal (UV-inactive or weakly active) will disappear, replaced
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by a new, highly fluorescent spot under 254 nm UV light, visually validating the formation

of the conjugated aromatic pyrimidine system.

Isolation & NMR Validation: Concentrate the mixture in vacuo, extract with ethyl acetate, and

wash with brine.

Self-Validation Checkpoint (NMR):

H NMR (CDCl

) must show the complete disappearance of the distinct aldehyde proton signal (

~9.5 ppm) and the emergence of a sharp singlet at

~8.2-8.4 ppm, corresponding to the isolated aromatic proton at the C4/C6 position of the
newly formed 5-ethoxypyrimidine ring.

Protocol 2: Synthesis of 4-Ethoxy-1H-pyrazoles
Objective: Condensation with hydrazine hydrate to form a 4-ethoxy-pyrazole derivative.

Hydrazone Formation: Dissolve 2,3-diethoxy-2-propenal (1.0 eq) in ethanol. Add a catalytic

amount of glacial acetic acid (0.1 eq). Cool to 0°C and add hydrazine hydrate (1.1 eq)

dropwise.

Causality: The acetic acid acts as a mild proton donor, activating the aldehyde carbonyl

oxygen to accelerate the initial nucleophilic attack by hydrazine. A strong acid is avoided to

prevent the hydrolysis of the enol ether moiety.

Cyclization: Stir at room temperature for 2 hours, then warm to 50°C for 1 hour.

Causality: Pyrazole formation from 1,3-dielectrophiles and hydrazine is highly favored and

requires less thermal energy than pyrimidine formation. Warming to 50°C simply ensures

the complete elimination of ethanol to finalize aromatization.

Self-Validation Checkpoint (LC-MS): Direct injection of the reaction aliquot into an LC-MS

should reveal a dominant peak corresponding to [M+H]

of the target 4-ethoxypyrazole, with the complete absence of the [M+H]
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signal for the starting mass (m/z 145.1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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